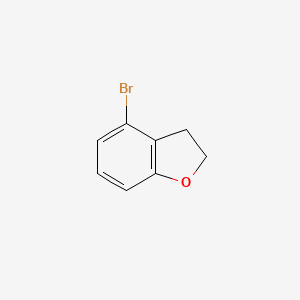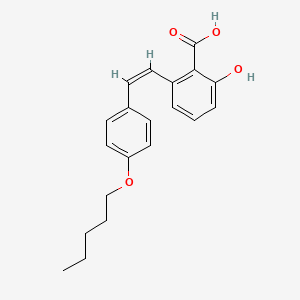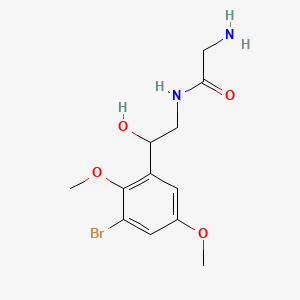
3-Bromo Midodrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Normes de référence pharmaceutiques
Le 3-Bromo Midodrine est utilisé comme une norme de référence pharmaceutique . Il est utilisé pour le développement de méthodes analytiques, la validation de méthodes (AMV), l'application de contrôle qualité (QC) pour les demandes de nouvelles médicaments abrégées (ANDA) ou pendant la production commerciale de chlorhydrate de midodrine .
Analyse de la structure moléculaire
Le this compound est utilisé dans l'étude théorique des structures moléculaires . Les deux méthodes (DFT et HF) ont été utilisées dans une étude théorique des molécules de 3-bromo-2-hydroxypyridine (3-Br-2HyP) où les structures moléculaires du composé titre ont été optimisées .
Calcul du potentiel électrostatique moléculaire (MEP)
Le potentiel électrostatique moléculaire (MEP) du this compound a été calculé en utilisant le niveau théorique B3LYP/6-311++G(d,p) . Cela permet de comprendre la distribution des charges au sein de la molécule et ses interactions avec d'autres molécules.
Calcul du spectre UV-Visible
L'approche de la théorie de la fonctionnelle de la densité dépendant du temps (TD-DFT) a été utilisée pour calculer le spectre UV-Visible du composé en phase gazeuse et pour différents solvants . Cela permet de comprendre les propriétés électroniques de la molécule.
Description des interactions non covalentes
Pour décrire les interactions non covalentes, l'analyse du gradient de densité réduit (RDG) est effectuée . Cela permet de comprendre les interactions faibles au sein de la molécule qui contribuent à sa stabilité.
Rapports de fonctions thermodynamiques
Les fonctions thermodynamiques ont été rapportées à l'aide de données spectroscopiques en utilisant des méthodes statistiques révélant les corrélations entre ces fonctions et la température . Cela permet de comprendre la stabilité de la molécule à différentes températures.
Traitement du choc septique
La midodrine, le composé parent du this compound, a été utilisée dans le traitement des patients en état de choc septique . Elle a considérablement réduit la durée de la noradrénaline IV, la période de sevrage pendant la phase de récupération du choc septique et la mortalité
Mécanisme D'action
Target of Action
3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of this compound are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
This compound interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .
Biochemical Pathways
Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .
Pharmacokinetics
Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can interact with this compound and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy
Orientations Futures
While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on this compound.
Analyse Biochimique
Biochemical Properties
It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .
Cellular Effects
Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that this compound may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .
Metabolic Pathways
Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that this compound may undergo similar metabolic processes.
Transport and Distribution
Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that this compound may have a similar distribution profile.
Propriétés
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

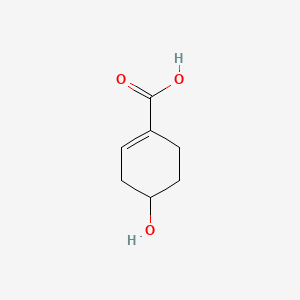

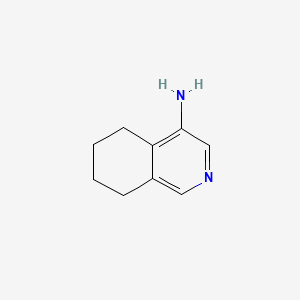
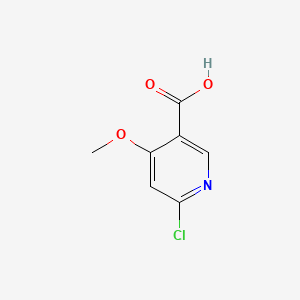
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
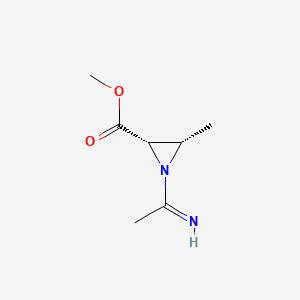
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
